N-(2-chloro-4-nitrophenyl)-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-4-nitrophenyl)-4-ethoxybenzamide is an organic compound with the molecular formula C13H9ClN2O3 It is a derivative of benzamide, characterized by the presence of a chloro and nitro group on the phenyl ring and an ethoxy group on the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-nitrophenyl)-4-ethoxybenzamide typically involves the reaction of 2-chloro-4-nitroaniline with 4-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-nitrophenyl)-4-ethoxybenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Reduction: 2-chloro-4-aminophenyl-4-ethoxybenzamide.
Substitution: N-(2-substituted-4-nitrophenyl)-4-ethoxybenzamide.
Hydrolysis: 2-chloro-4-nitroaniline and 4-ethoxybenzoic acid.
Scientific Research Applications
N-(2-chloro-4-nitrophenyl)-4-ethoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-nitrophenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-4-nitrophenyl)benzamide: Lacks the ethoxy group, which may affect its solubility and reactivity.
N-(2-chloro-4-nitrophenyl)-4-methoxybenzamide: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical and biological properties.
N-(2-chloro-4-nitrophenyl)-4-hydroxybenzamide: Features a hydroxy group, which may enhance its hydrogen bonding capabilities and influence its interactions with biological targets.
Uniqueness
N-(2-chloro-4-nitrophenyl)-4-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interactions with biological molecules. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
461042-37-5 |
---|---|
Molecular Formula |
C15H13ClN2O4 |
Molecular Weight |
320.73 g/mol |
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-4-ethoxybenzamide |
InChI |
InChI=1S/C15H13ClN2O4/c1-2-22-12-6-3-10(4-7-12)15(19)17-14-8-5-11(18(20)21)9-13(14)16/h3-9H,2H2,1H3,(H,17,19) |
InChI Key |
NAYZCZLSQWCEQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.